physicochemical properties of propyl octadec-9-enoate
physicochemical properties of propyl octadec-9-enoate
An In-Depth Technical Guide to the Physicochemical Properties of Propyl Octadec-9-enoate
Introduction: Understanding Propyl Octadec-9-enoate
Propyl octadec-9-enoate, commonly known as propyl oleate, is the ester formed from the condensation of oleic acid and n-propanol.[1] As a long-chain fatty acid ester, it belongs to a class of molecules with significant industrial and research interest. Its properties make it a candidate for various applications, including as a bio-based solvent, a lubricant, and an emollient in cosmetic formulations.[1] For researchers and professionals in drug development, understanding the physicochemical landscape of such a molecule is paramount. Its high lipophilicity and low aqueous solubility are critical parameters that influence its behavior as a potential excipient, solvent, or vehicle in formulation science.
This guide provides a detailed examination of the core , outlines robust experimental protocols for their determination, and discusses the scientific rationale behind these methodologies. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective application and characterization of this compound.
Core Physicochemical Characteristics
The molecular structure of propyl octadec-9-enoate dictates its physical and chemical behavior. It consists of a long, 18-carbon unsaturated acyl chain derived from oleic acid, linked to a propyl group via an ester functional group. The cis isomer, originating from the naturally abundant oleic acid, is the most common form.[2]
Caption: Chemical structure of propyl octadec-9-enoate.
A summary of its key quantitative properties is presented below. These values are critical for predicting its behavior in various systems, from reaction kinetics to formulation stability.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₄₀O₂ | [1][3] |
| Molecular Weight | 324.54 g/mol | [1][3][4] |
| CAS Number | 111-59-1 | [1][4] |
| Appearance | Liquid | [3][5] |
| Melting Point | -32.8 °C | [1][3][5] |
| Boiling Point | 400.6 °C @ 760 mmHg | [1][5] |
| 216-220 °C @ 14 Torr | [3][6] | |
| Density | 0.8699 g/cm³ @ 15 °C | [3][6] |
| Flash Point | 90.9 °C | [1][5] |
| Water Solubility | 2.83 µg/L @ 20 °C (Practically Insoluble) | [1][3][6] |
| logP (Octanol/Water) | ~8.5 | [4] |
| Refractive Index | ~1.45 | [3][5] |
Synthesis and Purification Workflow
The most common laboratory and industrial synthesis of propyl octadec-9-enoate is the Fischer-Speier esterification of oleic acid with propan-1-ol, using a strong acid catalyst such as sulfuric acid.[1] An alternative, "greener" approach involves enzymatic catalysis using lipases, which operates under milder conditions.[1]
Caption: Workflow for the synthesis and purification of propyl octadec-9-enoate.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, all characterization protocols must be self-validating. This involves the use of certified reference materials, system suitability tests, and replicate measurements to establish accuracy and precision.
Purity and Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like fatty acid esters. Gas chromatography separates the compound from any residual starting materials (oleic acid, propanol) or byproducts based on its boiling point and polarity. Mass spectrometry provides a definitive molecular fingerprint (fragmentation pattern) and confirms the molecular weight, ensuring unambiguous identification.[1][7]
Protocol:
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Instrument Setup:
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GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless, set to 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of propyl octadec-9-enoate in high-purity hexane.
-
Create a working solution by diluting the stock solution 1:100 in hexane.
-
-
System Suitability:
-
Inject a standard mix (e.g., C7-C40 Saturated Alkanes) to verify retention time calibration and column performance.
-
-
Analysis:
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire data.
-
-
Data Interpretation (Trustworthiness):
-
Purity: Integrate the total ion chromatogram (TIC). Purity is calculated as (Peak Area of Propyl Oleate / Total Peak Area) * 100. The acceptance criterion is typically >99.0%.
-
Identity: Compare the acquired mass spectrum of the main peak with a reference library (e.g., NIST).[8] The spectrum should show the molecular ion peak (M⁺) at m/z 324.5 and characteristic fragment ions. A library match score >90 is considered a positive identification.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule. This allows for the confirmation of the ester linkage, the position and stereochemistry of the double bond, and the structure of the propyl group, thus validating the molecule's precise atomic connectivity.
Protocol:
-
Instrument Setup:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% TMS as an internal standard.
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of propyl octadec-9-enoate in 0.7 mL of CDCl₃ in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a ¹³C NMR spectrum (e.g., 1024 scans).
-
-
Data Interpretation (Trustworthiness):
-
¹H NMR:
-
Confirm the triplet signal for the ester's -O-CH₂- group at ~4.0 ppm.
-
Identify the multiplet for the olefinic protons (-CH=CH-) at ~5.34 ppm.[1]
-
Verify the terminal methyl group of the propyl chain as a triplet at ~0.9 ppm.
-
Integration of the peaks should correspond to the number of protons in each environment.
-
-
¹³C NMR:
-
Confirm the carbonyl carbon (-COO-) signal at ~173 ppm.
-
Identify the olefinic carbons at ~129-130 ppm.
-
Confirm the ester's -O-CH₂- carbon at ~65 ppm.
-
-
Determination of Octanol-Water Partition Coefficient (logP)
Expertise & Causality: The logP value is a critical measure of a compound's lipophilicity and is essential for predicting its behavior in biological systems, including membrane permeability and distribution. For drug development professionals, this is a key parameter for assessing a potential excipient. The HPLC correlation method is a rapid and reliable alternative to the traditional shake-flask method, especially for highly lipophilic compounds where direct measurement of the aqueous phase concentration is difficult.[9]
Protocol:
-
Instrument Setup:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm (as esters lack a strong chromophore).
-
-
Calibration (Trustworthiness):
-
Prepare a series of standard compounds with known logP values that bracket the expected value for propyl oleate (e.g., long-chain esters, alkanes).
-
Inject each standard and record its retention time (t_R).
-
Create a calibration curve by plotting the known logP values against log(k), where k = (t_R - t₀) / t₀. (t₀ is the column dead time).
-
-
Sample Analysis:
-
Prepare a 1 mg/mL solution of propyl octadec-9-enoate in methanol.
-
Inject the sample and determine its retention time.
-
-
Calculation:
-
Calculate log(k) for propyl octadec-9-enoate.
-
Interpolate the logP value from the linear regression equation of the calibration curve.
-
Caption: Experimental workflow for logP determination via HPLC.
References
- Benchchem. (n.d.). Propyl octadec-9-enoate | 111-59-1.
-
Cheméo. (n.d.). i-Propyl 9-octadecenoate - Chemical & Physical Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propyl octadec-9-enoate. PubChem Compound Database. Retrieved from [Link]
- Cheméo. (n.d.). i-Propyl 9-octadecenoate.
-
U.S. Environmental Protection Agency. (n.d.). 2,3-Bis(acetyloxy)propyl (9Z)-9-octadecenoate Properties. Retrieved from [Link]
- ChemicalBook. (2024, December 18). PROPYL OLEATE | 111-59-1.
-
National Center for Biotechnology Information. (n.d.). Propyl oleate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (E)-9-Octadecenoic acid propyl ester. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). i-Propyl 9-octadecenoate. NIST Chemistry WebBook. Retrieved from [Link]
-
LookChem. (n.d.). Propyl oleate. Retrieved from [Link]
-
PubMed. (n.d.). Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters. Retrieved from [Link]
Sources
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